molecular formula C10H11BrN2O B2683092 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1784255-95-3

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2683092
CAS No.: 1784255-95-3
M. Wt: 255.115
InChI Key: IRMWUNGRIOADQV-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Chloro-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may lead to different chemical and biological properties.

Uniqueness

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWUNGRIOADQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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